Vorapaxar metabolite M19
Overview
Description
Vorapaxar metabolite M19 is a significant compound derived from the metabolism of Vorapaxar, a protease-activated receptor-1 (PAR-1) antagonist. Vorapaxar is primarily used to reduce thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease . This compound is an inactive amine metabolite formed through carbamate cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vorapaxar is metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2J2, leading to the formation of its metabolites, including M19 . The synthetic route involves the cleavage of the carbamate group in Vorapaxar, resulting in the formation of the inactive amine metabolite M19 .
Industrial Production Methods: The industrial production of Vorapaxar involves complex organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical transformations. The production of its metabolite M19 is a result of the metabolic processes in the human body, and thus, it is not synthesized industrially but rather studied for its pharmacokinetic properties .
Chemical Reactions Analysis
Types of Reactions: Vorapaxar metabolite M19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Vorapaxar metabolite M19 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and chemical transformations of Vorapaxar.
Biology: Understanding the biological effects and interactions of Vorapaxar and its metabolites.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of Vorapaxar and its metabolites to optimize therapeutic strategies.
Industry: Developing analytical methods to detect and quantify Vorapaxar and its metabolites in biological samples
Mechanism of Action
Vorapaxar metabolite M19 is an inactive metabolite, meaning it does not exert the same pharmacological effects as the parent compound, Vorapaxar. Vorapaxar itself functions by inhibiting thrombin-related platelet aggregation through the antagonism of protease-activated receptor-1 (PAR-1) on platelets . This inhibition prevents thrombin-induced platelet activation, reducing the risk of thrombotic cardiovascular events .
Comparison with Similar Compounds
Vorapaxar (Parent Compound): A PAR-1 antagonist used to reduce thrombotic cardiovascular events.
Monohydroxy Vorapaxar (M20): Another metabolite of Vorapaxar with comparable potency to the parent compound.
Uniqueness: Vorapaxar metabolite M19 is unique in that it is an inactive metabolite formed through the specific metabolic pathway involving carbamate cleavage. Unlike its parent compound and other metabolites, M19 does not exhibit pharmacological activity, making it a valuable compound for studying the metabolic fate and pharmacokinetics of Vorapaxar .
Properties
IUPAC Name |
(1R,3aR,4aR,6R,8aR,9S,9aS)-6-amino-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN2O2/c1-15-25-23(22-9-6-20(28)12-18(22)13-24(25)26(30)31-15)10-8-21-7-5-17(14-29-21)16-3-2-4-19(27)11-16/h2-5,7-8,10-11,14-15,18,20,22-25H,6,9,12-13,28H2,1H3/b10-8+/t15-,18+,20-,22-,23+,24-,25+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYWVNGLHQVHBJ-FRGGEYDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3CC(CCC3C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)N)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H](C[C@@H]3C[C@@H](CC[C@H]3[C@@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)N)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618386-15-5 | |
Record name | SCH-540679 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618386155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SCH-540679 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513C7Y5G0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.